molecular formula C8H6BrClN4O B1450657 N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide CAS No. 1823781-73-2

N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide

Cat. No.: B1450657
CAS No.: 1823781-73-2
M. Wt: 289.51 g/mol
InChI Key: SANKWWMLKUVYIV-UHFFFAOYSA-N
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Description

  • Acetamide Group Addition:

  • Industrial Production Methods:

    • Industrial production methods for N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide typically involves the following steps:

    Chemical Reactions Analysis

    Types of Reactions:

    Common Reagents and Conditions:

    • Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts (Pd/C) are commonly used in these reactions.
    • Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation.

    Major Products Formed:

    • The major products formed from these reactions include substituted imidazo[1,2-b]pyridazines with different functional groups replacing the bromine or chlorine atoms.

    Mechanism of Action

    Molecular Targets and Pathways:

    Properties

    IUPAC Name

    N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H6BrClN4O/c1-4(15)11-8-7(9)14-6(12-8)3-2-5(10)13-14/h2-3H,1H3,(H,11,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SANKWWMLKUVYIV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H6BrClN4O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    289.51 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
    Reactant of Route 2
    Reactant of Route 2
    N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
    Reactant of Route 3
    Reactant of Route 3
    N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
    Reactant of Route 4
    Reactant of Route 4
    N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
    Reactant of Route 5
    Reactant of Route 5
    N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
    Reactant of Route 6
    Reactant of Route 6
    N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide

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